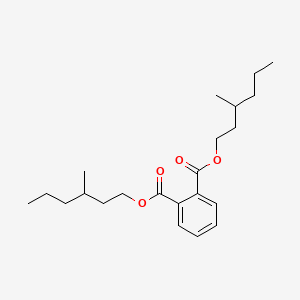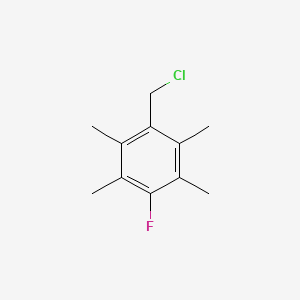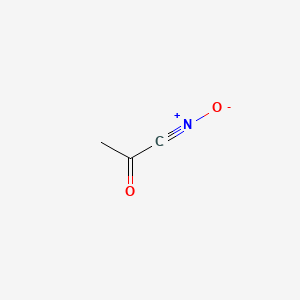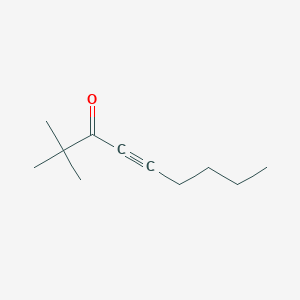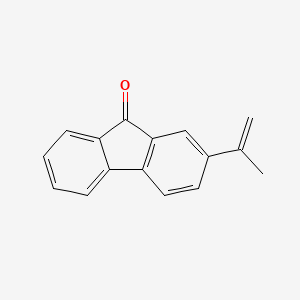
2-Butyne, 1,1-diethoxy-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyne, 1,1-diethoxy-4-methoxy- is an organic compound with the molecular formula C₉H₁₆O₃. It is a derivative of 2-butyne, featuring both diethoxy and methoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butyne, 1,1-diethoxy-4-methoxy- can be synthesized through several methods. One common approach involves the reaction of 2-butyne-1,4-diol with diethyl sulfate and sodium methoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of 2-Butyne, 1,1-diethoxy-4-methoxy- often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyne, 1,1-diethoxy-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy or diethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Sodium hydride (NaH) or other strong bases are often used to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
2-Butyne, 1,1-diethoxy-4-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: It is utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butyne, 1,1-diethoxy-4-methoxy- involves its interaction with various molecular targets. The compound can undergo nucleophilic attack due to the presence of electron-withdrawing groups, making it reactive towards nucleophiles. This reactivity is exploited in various synthetic pathways to form new chemical bonds and structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butyne-1,4-diol: A related compound with hydroxyl groups instead of diethoxy and methoxy groups.
1,1-Dimethoxy-2-butene: Another similar compound with dimethoxy groups instead of diethoxy and methoxy groups.
Uniqueness
2-Butyne, 1,1-diethoxy-4-methoxy- is unique due to its combination of diethoxy and methoxy groups, which impart distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where these functional groups are advantageous .
Propriétés
Numéro CAS |
53281-61-1 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
1,1-diethoxy-4-methoxybut-2-yne |
InChI |
InChI=1S/C9H16O3/c1-4-11-9(12-5-2)7-6-8-10-3/h9H,4-5,8H2,1-3H3 |
Clé InChI |
RPHVAZTVNMEAPX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C#CCOC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)

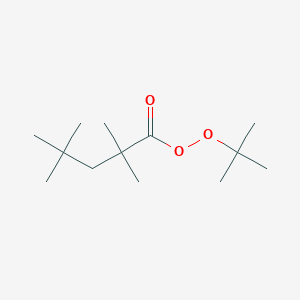

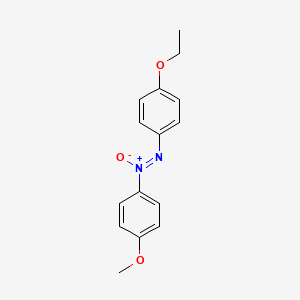
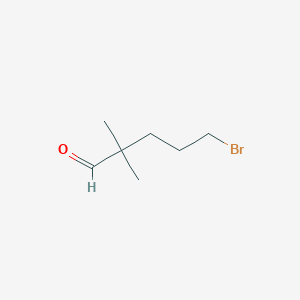

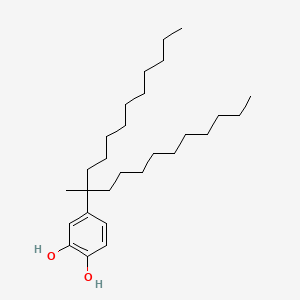
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
